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Compound Name: 3-Butenyltrimethylsilane

Cat. No.: B1266924 Get Quote

Introduction

3-Butenyltrimethylsilane is a versatile reagent in synthetic organic chemistry, particularly in

the realm of radical-based transformations. As an allylsilane, its reactivity is characterized by

the stabilizing effect of the silicon group on adjacent carbocationic intermediates (the β-silicon

effect) and its utility as a radical acceptor in carbon-carbon bond-forming reactions. These

notes detail its application in intermolecular radical additions, a cornerstone of modern

synthetic strategies for creating complex molecular architectures.

Application 1: Intermolecular Radical Addition
(Giese-Type Reaction)
A primary application of 3-butenyltrimethylsilane is its role as a radical acceptor in

intermolecular carbon-carbon bond formation. In a typical Giese-type reaction, a carbon-

centered radical, generated from a suitable precursor like an alkyl halide, adds to the double

bond of the allylsilane.[1][2] The resulting adduct radical is then quenched by a hydrogen atom

donor, completing the reaction cycle. This methodology allows for the efficient formation of new

C(sp³)–C(sp³) bonds under mild conditions.[3]

The reaction typically proceeds via a radical chain mechanism involving three key phases:

initiation, propagation, and termination.[4][5] A radical initiator, such as azobisisobutyronitrile

(AIBN), is used to generate a chain-propagating radical from a mediator like tributyltin hydride

(Bu₃SnH).[4][6]
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General Reaction Scheme:
An alkyl radical (R•), generated from an alkyl halide (R-X), adds to the terminal carbon of the 3-
butenyltrimethylsilane double bond. This regioselectivity is favored as it produces a more

stable secondary radical. The subsequent hydrogen atom transfer from a donor like Bu₃SnH

yields the final product and regenerates the tin radical to continue the chain.[7]

Quantitative Data
While specific comprehensive studies on 3-butenyltrimethylsilane are not readily available in

the provided search results, the following table presents representative data for analogous tin-

mediated radical additions of alkyl halides to simple terminal alkenes. This data provides

context for the expected efficiency and scope of such reactions.

Entry
Alkyl Halide
(R-X)

Alkene
Acceptor

Product Yield (%) Ref.

1
Iodoadamant

ane
Acrylonitrile

3-(1-

Adamantyl)pr

opanenitrile

95 [8]

2
tert-Butyl

Bromide
Acrylonitrile

4,4-

Dimethylpent

anenitrile

81 [4]

3
Cyclohexyl

Iodide

Methyl

Acrylate

Methyl 3-

cyclohexylpro

panoate

85 [1]

4
Isopropyl

Iodide
Styrene

(3-

Methylbutyl)b

enzene

70 [1]

Note: This table illustrates typical yields for Giese-type reactions with various radical precursors

and acceptors to provide an expected outcome for reactions with 3-butenyltrimethylsilane.
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Protocol 1: General Procedure for Tin-Mediated Radical
Addition of an Alkyl Iodide to 3-Butenyltrimethylsilane
This protocol describes a general method for the intermolecular addition of a carbon-centered

radical, generated from an alkyl iodide, to 3-butenyltrimethylsilane using tributyltin hydride as

a mediator and AIBN as a thermal initiator.[4][9]

Materials:

Alkyl Iodide (R-I) (1.0 equiv)

3-Butenyltrimethylsilane (1.5 - 2.0 equiv)

Tributyltin hydride (Bu₃SnH) (1.1 equiv)

Azobisisobutyronitrile (AIBN) (0.1 equiv)

Anhydrous benzene or toluene (to achieve ~0.1 M concentration of R-I)

Argon or Nitrogen source

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a

reflux condenser, add the alkyl iodide (1.0 equiv) and 3-butenyltrimethylsilane (1.5 equiv).

Dissolve the starting materials in a sufficient volume of anhydrous benzene or toluene.

Deoxygenate the solution by bubbling argon or nitrogen through it for 15-20 minutes.

In a separate flask, prepare a solution of tributyltin hydride (1.1 equiv) and AIBN (0.1 equiv)

in the same anhydrous solvent. Deoxygenate this solution similarly.

Using a syringe pump, add the Bu₃SnH/AIBN solution to the stirred solution of the alkyl

iodide and allylsilane over a period of 2-3 hours at a reaction temperature of 80-90 °C.
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After the addition is complete, continue to heat the reaction mixture at the same temperature

for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of

the starting alkyl iodide.

Cool the reaction mixture to room temperature.

Concentrate the solvent under reduced pressure. The crude product will contain the desired

adduct along with tin byproducts.

Purification:

Dissolve the crude residue in diethyl ether or hexanes.

Stir the solution vigorously with an aqueous solution of potassium fluoride (KF) for several

hours to precipitate the tin fluoride salts.

Filter the mixture through a pad of celite, washing with the organic solvent.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate in vacuo.

Further purify the residue by flash column chromatography on silica gel to afford the pure

product.
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Reaction Setup

Reaction Execution

Workup & Purification

1. Assemble flame-dried
glassware under Argon

2. Add Alkyl Iodide & Allylsilane
in anhydrous solvent

3. Deoxygenate solution
(Ar bubbling)

4. Heat solution to 80-90 °C

5. Add Bu₃SnH/AIBN solution
via syringe pump (2-3h)

6. Stir at 80-90 °C
(2-4h)

7. Monitor reaction
(TLC / GC-MS)

8. Cool to RT & concentrate

9. Precipitate tin salts
(aq. KF)

10. Filter through celite

11. Column Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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